molecular formula C10H10FNO B1455559 2-(7-Fluoro-1H-indol-3-yl)ethanol CAS No. 1057260-27-1

2-(7-Fluoro-1H-indol-3-yl)ethanol

Cat. No.: B1455559
CAS No.: 1057260-27-1
M. Wt: 179.19 g/mol
InChI Key: KTAGFSNEQJNKGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(7-Fluoro-1H-indol-3-yl)ethanol is a useful research compound. Its molecular formula is C10H10FNO and its molecular weight is 179.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

2-(7-Fluoro-1H-indol-3-yl)ethanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to bind with high affinity to multiple receptors, which can modulate cellular signaling pathways . This compound may also interact with enzymes involved in metabolic processes, potentially affecting the overall metabolic flux within cells.

Cellular Effects

This compound has been observed to exert various effects on different types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to possess anticancer properties by inducing apoptosis and inhibiting cell proliferation in cancer cells . Additionally, this compound may affect the expression of specific genes involved in cell cycle regulation and apoptosis, thereby impacting cellular homeostasis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules. This compound can bind to specific receptors, leading to the activation or inhibition of downstream signaling pathways . Additionally, this compound may act as an enzyme inhibitor or activator, thereby modulating the activity of enzymes involved in critical biochemical processes. Changes in gene expression induced by this compound can further contribute to its overall biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that indole derivatives can exhibit varying degrees of stability under different experimental conditions . The degradation of this compound may lead to the formation of metabolites with distinct biological activities, which can influence the overall outcome of in vitro or in vivo experiments.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anticancer or anti-inflammatory activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity or nephrotoxicity . Understanding the dosage-dependent effects of this compound is crucial for determining its safety and efficacy in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound may undergo biotransformation through phase I and phase II metabolic reactions, leading to the formation of metabolites with different biological activities . The metabolic pathways of this compound can influence its pharmacokinetics and pharmacodynamics, affecting its overall therapeutic potential.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound may be actively transported across cell membranes, allowing it to reach its target sites within the cell . Additionally, the distribution of this compound within different tissues can influence its overall biological effects and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within subcellular structures can influence its interactions with biomolecules and its overall biological effects.

Properties

IUPAC Name

2-(7-fluoro-1H-indol-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO/c11-9-3-1-2-8-7(4-5-13)6-12-10(8)9/h1-3,6,12-13H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTAGFSNEQJNKGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)NC=C2CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90717211
Record name 2-(7-Fluoro-1H-indol-3-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90717211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1057260-27-1
Record name 2-(7-Fluoro-1H-indol-3-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90717211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.